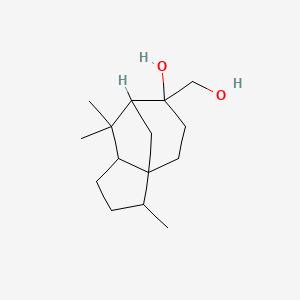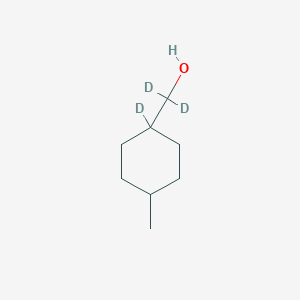![molecular formula C48H93NO10 B1162676 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide CAS No. 606125-07-9](/img/structure/B1162676.png)
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is a complex organic compound belonging to the class of glycosphingolipids. These compounds are characterized by the presence of a saccharide moiety glycosidically attached to a sphingoid base . Glycosphingolipids play crucial roles in cellular processes, including cell-cell communication and signal transduction.
Preparation Methods
The synthesis of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The synthetic route typically starts with the preparation of the sphingoid base, followed by glycosylation with the appropriate saccharide moiety. The final step involves the formation of the amide bond with the fatty acid .
Chemical Reactions Analysis
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the octadec-8-en-2-yl chain can be reduced to form a saturated chain.
Scientific Research Applications
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide has several scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid synthesis and reactivity.
Biology: It plays a role in studying cell membrane structure and function, as glycosphingolipids are essential components of cell membranes.
Medicine: It is investigated for its potential therapeutic effects in treating diseases related to glycosphingolipid metabolism.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves its interaction with specific molecular targets and pathways. Glycosphingolipids are known to participate in cell signaling by interacting with receptors and enzymes on the cell surface. They can modulate signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is unique among glycosphingolipids due to its specific structure and functional groups. Similar compounds include:
Gangliosides: Glycosphingolipids with one or more sialic acid residues.
Cerebrosides: Glycosphingolipids with a single sugar residue.
Properties
CAS No. |
606125-07-9 |
|---|---|
Molecular Formula |
C48H93NO10 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI Key |
QZNIVVAKPLIDJX-BSLJDOEJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





